molecular formula C31H42N2O9 B587319 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester CAS No. 216299-46-6

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester

Cat. No.: B587319
CAS No.: 216299-46-6
M. Wt: 586.682
InChI Key: AVQGRLJRQILBRQ-ZCIIQETRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview and Significance in Bioconjugation Chemistry

The significance of 3-amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester in bioconjugation chemistry stems from its dual functionality as both a recognition element and a reactive coupling agent. The compound operates through a well-established mechanism where the succinimidyl ester group readily reacts with primary amino groups present in proteins, nucleic acids, and other biomolecules under mild conditions. This reactivity profile makes it particularly valuable for preserving the structural integrity and biological activity of target molecules during labeling procedures.

The amine-reactive properties of this compound enable researchers to attach digoxigenin haptens to biomolecules with high specificity and efficiency. The resulting digoxigenin-labeled conjugates can be detected using anti-digoxigenin antibodies that demonstrate high affinity and specificity, with reported dissociation constants in the nanomolar range. This detection system offers significant advantages over radioactive labeling methods, including enhanced safety profiles, longer shelf life, and the ability to perform multiple detection rounds on the same sample.

In bioconjugation applications, the compound serves as a critical component in the development of enzyme-linked immunosorbent assays, in situ hybridization techniques, and various immunohistochemical procedures. The versatility of this labeling system has been demonstrated across multiple research domains, from basic molecular biology studies to clinical diagnostic applications. Recent advances in site-specific conjugation methodologies have further enhanced the utility of this compound, allowing for precise placement of digoxigenin labels at predetermined locations on target biomolecules.

Application Area Detection Method Sensitivity Range Primary Advantages
Immunoassays Anti-digoxigenin antibodies Nanomolar Non-radioactive, high specificity
In situ hybridization Enzymatic detection Microgram levels Stable, reusable
Protein labeling Fluorescence/colorimetric Picomolar Mild reaction conditions
Nucleic acid detection Chemiluminescence Femtogram High signal-to-noise ratio

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQGRLJRQILBRQ-ZCIIQETRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746897
Record name (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216299-46-6
Record name (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Amino-3-Deoxydigoxigenin

Starting Material : Digoxigenin (C₂₃H₃₄O₅), isolated from Digitalis species, serves as the precursor.

Reaction Protocol :

  • Deoxygenation and Amination :

    • The hydroxyl group at the 3-position of digoxigenin is replaced with an amino group through a nucleophilic substitution or reductive amination process.

    • Conditions : Reacting digoxigenin with ammonia or an amine donor in the presence of a catalyst (e.g., palladium on carbon) under hydrogen gas.

    • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Yield : ~60–70% (theoretical, based on analogous steroid derivatization).

Key Consideration : Steric hindrance at the 3-position necessitates prolonged reaction times (24–48 hrs) to achieve complete conversion.

Formation of 3-Amino-3-Deoxydigoxigenin Hemisuccinamide

Reagents :

  • Succinic anhydride

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

Procedure :

  • Acylation :

    • 3-Amino-3-deoxydigoxigenin is reacted with succinic anhydride in a 1:2 molar ratio.

    • Conditions : Anhydrous dichloromethane (DCM) or DMF, 0°C to room temperature, 12–18 hrs.

    • Base : TEA (2 eq) to scavenge HCl generated during the reaction.

  • Workup :

    • The crude product is washed with dilute HCl to remove excess succinic anhydride, followed by neutralization with sodium bicarbonate.

    • Purification via silica gel chromatography (eluent: chloroform/methanol 9:1) yields the hemisuccinamide intermediate.

Critical Parameter :

  • Maintaining anhydrous conditions prevents hydrolysis of the succinic anhydride.

Activation to Succinimidyl Ester

Reagents :

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Protocol :

  • Carbodiimide-Mediated Coupling :

    • The hemisuccinamide (1 eq) is dissolved in DMF or acetonitrile.

    • NHS (1.2 eq) and DCC (1.5 eq) are added sequentially under nitrogen atmosphere.

    • Conditions : Stir at 4°C for 2 hrs, then room temperature for 12 hrs.

  • Byproduct Removal :

    • Precipitated dicyclohexylurea (DCU) is filtered, and the supernatant is concentrated under reduced pressure.

    • The product is recrystallized from cold ethyl acetate to obtain the succinimidyl ester.

Yield : 50–65% (overall from digoxigenin).

Industrial-Scale Production

Industrial synthesis emphasizes scalability and reproducibility:

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume 0.5–2 L500–1000 L
Purification Column ChromatographyContinuous Liquid Chromatography
Quality Control NMR, HPLCIn-line FTIR, Mass Spec
Batch Cycle Time 7–10 days3–4 days

Optimizations :

  • Continuous Flow Chemistry : Reduces reaction times by 40% through precise temperature and mixing control.

  • Solvent Recovery Systems : DMF and DCM are recycled to minimize waste.

Analytical Characterization

Critical Quality Attributes :

  • Purity : ≥95% (HPLC, C18 column, acetonitrile/water gradient).

  • Identity Confirmation :

    • FTIR : Peaks at 1810 cm⁻¹ (succinimidyl ester C=O) and 1740 cm⁻¹ (hemisuccinamide C=O).

    • ¹H NMR : δ 2.8–3.0 ppm (succinimidyl protons), δ 5.3 ppm (digoxigenin olefinic proton).

Challenges and Mitigation Strategies

ChallengeSolution
Low Amination Yield Use of ultrasonic irradiation to enhance reaction kinetics.
NHS Ester Hydrolysis Strict control of ambient humidity (<10% RH).
DCU Precipitation Filtration at 4°C to prevent clogging .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester primarily undergoes substitution reactions due to its amine-reactive succinimidyl ester group. This group reacts with primary amines on biomolecules to form stable amide bonds .

Common Reagents and Conditions

Major Products

The major product of these reactions is the biomolecule conjugated with the digoxigenin derivative, which can then be detected using anti-digoxigenin antibodies .

Scientific Research Applications

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester involves the formation of a stable amide bond between the succinimidyl ester group and primary amines on biomolecules. This conjugation allows the digoxigenin moiety to be detected using anti-digoxigenin antibodies, which bind specifically to the digoxigenin label . The compound has been shown to inhibit the Na+/K±ATPase by binding to the cardiac steroid receptor site.

Comparison with Similar Compounds

Critical Evaluation of Research Data

  • Cross-Reactivity: Digoxigenin-labeled conjugates show negligible cross-reactivity in multiplex assays, unlike biotin-based systems, which may bind endogenous biotin in samples .
  • Conjugation Efficiency : Studies report >90% labeling efficiency for the digoxigenin NHS ester when reacted with BSA at a 10:1 molar ratio , outperforming methylene blue esters (~70% efficiency) due to steric hindrance from the larger dye moiety .
  • Thermal Stability : PEG-SS hydrogels retain structural integrity up to 37°C, whereas digoxigenin-BSA conjugates degrade after 48 hours at 4°C .

Biological Activity

Overview

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is a derivative of digoxigenin, a cardiac glycoside derived from the foxglove plant. This compound serves as an amine-reactive haptenylation reagent, allowing it to attach to biomolecules for subsequent detection using anti-digoxigenin antibodies. Its primary biological activity centers around its interaction with the Na+/K+ ATPase, a crucial enzyme in cellular ion transport.

Target and Mode of Action

The primary target of this compound is the Na+/K+ ATPase . The compound binds to the cardiac steroid receptor site on this enzyme, inhibiting its activity. This inhibition can significantly affect cellular processes such as ion homeostasis and membrane potential maintenance, which are vital for various physiological functions.

  • Inhibition of Na+/K+ ATPase : The compound has been shown to inhibit Na+/K+ ATPase activity by binding to its receptor site, leading to altered cellular ion concentrations.
  • Cellular Effects : The inhibition can result in increased intracellular sodium levels and decreased potassium levels, affecting cellular excitability and signaling pathways.

Applications in Scientific Research

This compound has several applications across various fields:

  • Chemistry : Utilized as a labeling reagent for detecting specific biomolecules in complex mixtures.
  • Biology : Employed in immunoassays such as ELISAs to detect proteins and nucleic acids.
  • Medicine : Used in diagnostic assays to identify specific antigens or antibodies in clinical samples.
  • Industry : Applied in the development of biosensors and analytical devices for detecting diverse analytes.

Synthesis and Reaction Mechanisms

The synthesis of this compound involves several key steps:

  • Activation of Digoxigenin : Reacting digoxigenin with succinic anhydride to form digoxigenin hemisuccinate.
  • Formation of Hemisuccinamide : Reacting digoxigenin hemisuccinate with an amine (e.g., 3-amino-3-deoxydigoxigenin).
  • Conversion to Succinimidyl Ester : Converting the hemisuccinamide derivative into a succinimidyl ester using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC).

Case Study 1: Labeling Techniques

In a study published in the Journal of Cell Biology, researchers utilized this compound for labeling proteins in cells. The compound was incorporated into immunofluorescence protocols, enhancing the detection sensitivity of cellular structures during microscopy imaging .

Case Study 2: Assay Development

A bridging ELISA developed for detecting antibodies against therapeutic proteins used this compound for conjugation. The assay demonstrated high specificity and sensitivity, highlighting its utility in immunogenicity assessments .

Case Study 3: Microtubule Dynamics

Another research project investigated the effects of compounds on microtubule dynamics using flow cytometry. The study showed that conjugation with this compound allowed for effective monitoring of tubulin polymerization dynamics .

Summary Table of Biological Activities

Activity Type Description Reference
Inhibition of EnzymeBinds to Na+/K+ ATPase; inhibits function leading to altered ion transport
ImmunoassaysUsed as a labeling reagent for ELISAs
Protein LabelingEnhances detection sensitivity in microscopy
Assay DevelopmentUtilized in developing assays for therapeutic protein detection
Microtubule DynamicsMonitors tubulin polymerization dynamics

Q & A

Q. What are the optimal buffer conditions for conjugating 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester to amine-containing biomolecules?

  • Methodological Answer: Conjugation typically requires pH 7.2–8.5 to ensure efficient amine reactivity. Phosphate-buffered saline (PBS) or bicarbonate buffers (pH 8.3) are ideal. Avoid amine-containing buffers (e.g., Tris) to prevent competition. For protein labeling, dissolve the compound in anhydrous DMSO (10 mM stock) and add to the target protein at a 10:1 molar ratio (compound:protein). Incubate for 1–2 hours at 4°C, followed by purification via gel filtration to remove unreacted ester . Key Data:
  • reports using a 1/20 sample dilution in assay buffer for bridge ELISA, with a master mix concentration of 2 μg/mL .
  • specifies labeling BSA using protocols from Molecular Probes, emphasizing DMSO solubility and reaction quenching .

Q. How do I quantify conjugation efficiency and avoid over-labeling?

  • Methodological Answer: Use spectrophotometry to measure the degree of labeling (DoL). Calculate molar extinction coefficients for the compound and protein (e.g., BSA at 280 nm). Titrate the compound-to-protein ratio (5:1 to 20:1) and validate via SDS-PAGE or mass spectrometry. Over-conjugation can cause aggregation; optimize by testing lower ratios and shorter incubation times (30–60 minutes) . Example Protocol:
  • In , Cy3-BSA and Cy5-BSA were prepared using monofunctional dyes, with purification steps to isolate labeled proteins .

Advanced Research Questions

Q. How can I resolve discrepancies in anti-digoxigenin antibody cross-reactivity during bridge ELISA?

  • Methodological Answer: Cross-reactivity may arise from non-specific binding or epitope masking. Pre-block plates with 5% BSA or casein for 1 hour. Validate antibody specificity using unlabeled controls and competitive inhibition assays (e.g., free digoxigenin). For bridge ELISA, ensure the "master mix" contains equimolar labeled and unlabeled components (e.g., 2 μg/mL each) to minimize background . Data from :
  • Anti-DLL4 F(ab′)2 was labeled using this compound, with samples diluted 1/20 and subjected to serial 1/5 dilutions to reduce non-specific signals .

Q. What strategies mitigate interference from Na+/K+-ATPase inhibition in cellular assays?

  • Methodological Answer: The compound binds cardiac steroid receptors, potentially inhibiting Na+/K+-ATPase. To isolate labeling effects:

Use a non-functional analog (e.g., unmodified digoxigenin) as a control.

Measure ATPase activity via ouabain-sensitive phosphate release assays.

Perform time-course experiments to distinguish acute labeling effects from chronic enzyme inhibition .
Key Finding:

  • confirms the compound inhibits Na+/K+-ATPase via receptor binding, necessitating controlled experimental timelines .

Q. How do I optimize synthesis and purification for large-scale labeling?

  • Methodological Answer: Scale-up requires careful stoichiometry and inert conditions (argon atmosphere). Monitor reaction progress via TLC (e.g., silica gel with ethyl acetate/hexane) and purify via flash chromatography. For fluorophore conjugates (e.g., Alexa Fluor 488), use size-exclusion chromatography to separate labeled products from unreacted dye . Synthesis Example:
  • achieved 75% conversion in coumarin-mannobiose synthesis using succinimidyl ester chemistry, with TLC validation .

Q. How can I troubleshoot low signal-to-noise ratios in fluorescent cell labeling?

  • Methodological Answer: Low signals may stem from ester hydrolysis or fluorophore quenching.

Prepare fresh DMSO stocks (≤10 mM) and use immediately.

Include spacer groups (e.g., aminohexanoyl) to reduce fluorophore-protein interactions.

Validate using Texas Red-X derivatives, which include a 7-atom spacer for improved emission .
Data from :

  • Texas Red-X, succinimidyl ester’s spacer design enhances fluorescence reproducibility by minimizing steric hindrance .

Data Contradiction Analysis

Q. How to address conflicting results in enzyme inhibition studies when using labeled vs. unlabeled compounds?

  • Methodological Answer: Discrepancies may arise from altered binding kinetics due to labeling.

Compare IC50 values of labeled and unmodified compounds using radioligand binding assays.

Use surface plasmon resonance (SPR) to measure real-time binding affinity changes.

Validate with orthogonal methods (e.g., fluorescence polarization) to confirm target engagement .
Case Study:

  • used Alexa-680 succinimidyl ester to quantify cell number in mTORC1 assays, correlating fluorescence with Hoechst-stained nuclei counts to ensure reliability .

Methodological Best Practices

  • Storage: Aliquot the compound in anhydrous DMSO; store at -20°C with desiccants. Avoid freeze-thaw cycles .
  • Controls: Always include unconjugated target and ester-only controls to assess background .
  • Validation: Use MALDI-TOF or Western blotting to confirm labeling efficiency and specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.